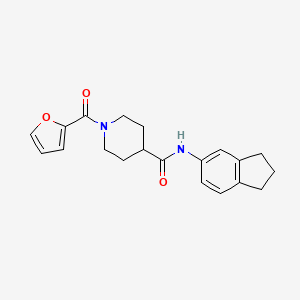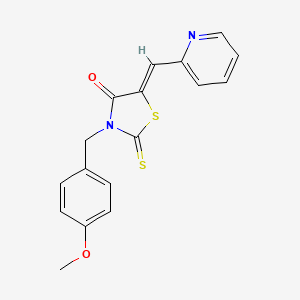
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine in the brain, which can improve cognitive function. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can inhibit tumor growth.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide is its versatility in various lab experiments. It can be used in a wide range of assays such as enzyme inhibition assays, receptor binding assays, and cell viability assays. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide. One of the potential areas of research is the development of novel derivatives with improved pharmacological properties. Another area of research is the elucidation of its mechanism of action and molecular targets. Additionally, the use of this compound in the synthesis of novel materials with unique properties is another potential area of research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel therapeutics and materials with unique properties.
合成法
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide involves a multi-step process that requires the use of various reagents and solvents. The synthesis starts with the reaction of 2,3-dihydro-1H-inden-5-amine with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperidine-4-carboxylic acid and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been used as a pesticide due to its insecticidal properties. In material science, it has been utilized in the synthesis of novel materials with unique properties.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-17-7-6-14-3-1-4-16(14)13-17)15-8-10-22(11-9-15)20(24)18-5-2-12-25-18/h2,5-7,12-13,15H,1,3-4,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYBWWZAGHOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-1'-[morpholin-4-yl(oxo)acetyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5439059.png)
![N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5439070.png)
![3-cyclopropyl-6-[3-(2-thienyl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5439076.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5439096.png)
![6-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]indane-5-carboxamide](/img/structure/B5439100.png)


![1'-(2,4-difluoro-3-methoxybenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5439115.png)
![5-{[{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5439127.png)
![[1'-(4-chloro-2-methoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5439132.png)

![7-[(5-amino-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5439151.png)